molecular formula C13H10F3NO3 B3022973 Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate CAS No. 175276-89-8

Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate

Cat. No.: B3022973
CAS No.: 175276-89-8
M. Wt: 285.22 g/mol
InChI Key: JFXVMJOLMJJRDX-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research.

Properties

IUPAC Name

methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-7-10(12(18)19-2)11(20-17-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXVMJOLMJJRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379549
Record name Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-89-8
Record name Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of a base.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring, leading to the formation of reduced oxazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate has been studied for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to act as a precursor in synthesizing various bioactive compounds. For example, it is associated with the synthesis of immunosuppressants and anticancer agents, providing a foundation for drug development aimed at treating autoimmune diseases and certain cancers .

Research indicates that compounds similar to this compound exhibit significant biological activities. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in disease pathways, making them candidates for further investigation in drug discovery programs targeting inflammatory and proliferative diseases .

Material Science

In material science, this compound's unique chemical structure can be utilized in the development of novel materials with specific electronic or optical properties. Its trifluoromethyl group enhances the stability and performance of polymers and coatings, which could lead to advancements in electronics and photonics .

Case Study 1: Synthesis of Immunosuppressants

A study conducted by Bristol-Myers Squibb demonstrated the synthesis of a new class of immunosuppressants using this compound as a key intermediate. The research highlighted its effectiveness in modulating immune responses in vitro and in vivo, showcasing its potential for therapeutic applications in organ transplantation and autoimmune disorders .

Case Study 2: Anticancer Research

In another study published in Tetrahedron Letters, researchers investigated the anticancer properties of derivatives derived from this compound. The findings revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating their potential as lead compounds for further development .

Comparative Analysis Table

Application AreaDescriptionKey Findings
PharmaceuticalIntermediate for drug synthesisPotential for immunosuppressants and anticancer agents
Biological ActivityInhibition of disease-related enzymesCandidates for treating inflammatory diseases
Material ScienceDevelopment of advanced materialsEnhanced stability and performance in polymers

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzoic acid
  • Methyl 3-fluoro-5-(4,4,5-trifluoromethyl)phenyl-1,2-oxazole-4-carboxylate

Uniqueness

Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate is unique due to the presence of both the oxazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

Biological Activity

Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate is a synthetic compound belonging to the oxazole derivatives class. Its unique structure, characterized by a trifluoromethyl group and an oxazole ring, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H10F3N1O3
Molecular Weight: 271.21 g/mol
CAS Number: 175276-89-8

The trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, enhancing its potential as a pharmaceutical scaffold.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances interactions with hydrophobic pockets in proteins, leading to modulation of various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that oxazole derivatives possess antimicrobial properties. For example, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects. In vitro studies indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .
  • Potential as a Drug Development Scaffold : The unique structure of this compound makes it a candidate for further development in drug discovery. Its ability to modulate enzyme activity and receptor interactions positions it as a valuable scaffold for designing new therapeutic agents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and their implications:

StudyFindings
Antimicrobial Evaluation A study demonstrated that oxazole derivatives exhibit minimum inhibitory concentrations (MIC) ranging from 125 to 250 μg/mL against various pathogens .
Inflammation Models In vivo studies showed that similar compounds reduced inflammation markers in murine models of arthritis, indicating potential therapeutic applications .
Drug Interaction Studies Research highlighted the ability of trifluoromethyl-substituted compounds to enhance binding affinity to specific protein targets, improving efficacy in drug design .

Comparative Analysis with Similar Compounds

A comparison with other trifluoromethyl-containing compounds reveals unique advantages:

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, anti-inflammatory
4-(Trifluoromethyl)benzylamineN/AModerate antimicrobial activity
5-Methyl-N-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxamideN/AAnti-inflammatory properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate
Reactant of Route 2
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Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate

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